molecular formula C11H18N2O2 B1492825 Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone CAS No. 2098090-87-8

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Cat. No. B1492825
CAS RN: 2098090-87-8
M. Wt: 210.27 g/mol
InChI Key: QFTBATWRJDWWIP-UHFFFAOYSA-N
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Description

Azetidin-3-yl (2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone, commonly known as A3AM, is a synthetic compound with a wide range of applications in scientific research. It is used as a model compound to study the structure and reactivity of organic molecules, and its derivatives have been used as a starting material for the synthesis of various biologically active molecules. A3AM has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Structural Alternatives to Morpholine

Spirocyclic oxetanes, including compounds like 2-oxa-7-azaspiro[3.5]nonane, have been proposed as valuable structural alternatives to the ubiquitous morpholine in medicinal chemistry . Their unique structure allows for higher binding affinities to certain enzymes, making them potential candidates for drug development.

Enzyme Inhibition: Targeting NAD(P)H:quinone Oxidoreductase 1 (NQO1)

The compound’s ability to bind efficiently to the His194 residue of NQO1 enables more effective reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates. This makes it a significant molecule for research into cancer therapies, as NQO1 is over-expressed in cancer cell lines .

Synthesis of Alicyclic Ring-Fused Benzimidazoles

The spirocyclic oxetane motif has been fused onto heterocycles to prepare alicyclic ring-fused benzimidazoles. This synthesis approach could lead to the discovery of new therapeutic agents with improved pharmacological profiles .

Development of Metabolically Robust Compounds

Oxetane is considered a polar equivalent of the gem-dimethyl group, which suggests that compounds like Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone may offer metabolic robustness compared to carbonyl alternatives. This property is highly desirable in the development of stable and long-lasting pharmaceuticals .

Chemical Conjugates and PROTAC Development

This compound is useful as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. It can also be used in the creation of chemical conjugates, which are essential in modern drug design and synthesis .

Structural Analysis and X-ray Crystallography

The compound’s unique structure has been elucidated using X-ray crystallography, providing insights into its three-dimensional conformation. This information is crucial for understanding the compound’s interactions at the molecular level and for designing analogs with specific properties .

properties

IUPAC Name

azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTBATWRJDWWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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